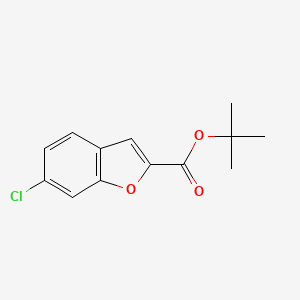

tert-Butyl 6-chlorobenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C13H13ClO3 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

tert-butyl 6-chloro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H13ClO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |

InChI Key |

PSSZSRYVQLZBMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chlorobenzofuran-2-carboxylate typically involves the reaction of 6-chlorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Formation of 6-substituted benzofuran-2-carboxylates.

Oxidation: Formation of benzofuran-2,3-dione derivatives.

Reduction: Formation of benzofuran-2-carbinol derivatives.

Scientific Research Applications

tert-Butyl 6-chlorobenzofuran-2-carboxylate has several applications in scientific research, including:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-tumor and anti-viral agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is utilized in the development of organic electronic materials and semiconductors.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chlorobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- Methyl 6-chlorobenzofuran-2-carboxylate : Smaller ester group, higher polarity.

- Ethyl 6-bromobenzofuran-2-carboxylate : Bromine substituent increases molecular weight and polarizability.

- tert-Butyl 6-methylbenzofuran-2-carboxylate : Methyl substituent reduces electronic effects compared to chlorine.

- 6-Nitrobenzofuran-2-carboxylic acid : Nitro group enhances acidity and reactivity but lacks the ester’s stability.

Physicochemical Properties

| Property | tert-Butyl 6-Chlorobenzofuran-2-carboxylate | Methyl 6-Chlorobenzofuran-2-carboxylate | Ethyl 6-Bromobenzofuran-2-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~252.7 | ~210.6 | ~273.5 |

| Melting Point (°C) | Data needed | Data needed | Data needed |

| Water Solubility | Low (tert-butyl esters typically <1 mg/mL) | Moderate (methyl esters more polar) | Low (bromine increases hydrophobicity) |

| logP (Lipophilicity) | ~3.5 (estimated) | ~2.8 | ~4.0 |

| Stability in Acidic Conditions | Stable; cleaved with strong acids (e.g., TFA) | Less stable | Similar to tert-butyl analogue |

Key Observations :

- Chlorine at the 6-position withdraws electron density, affecting aromatic electrophilic substitution patterns. Bromine in analogues may enhance halogen bonding in crystal structures .

Q & A

What are the optimized synthetic routes for tert-butyl 6-chlorobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of tert-butyl 6-chlorobenzofuran-2-carboxylate can be approached via nucleophilic substitution or transition-metal-catalyzed coupling. For example, brominated analogs (e.g., tert-butyl 6-bromobenzofuran-2-carboxylate) are synthesized using Suzuki-Miyaura coupling or Ullmann reactions, which can be adapted for chlorinated derivatives by substituting reagents . Key factors include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but require inert atmospheres.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product. Yield optimization often involves Design of Experiments (DoE) to balance variables like solvent polarity and stoichiometry .

How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound?

Advanced Research Question

Discrepancies between density functional theory (DFT)-predicted conformers and experimental structures (e.g., axial vs. equatorial positioning of the tert-butyl group) can arise due to solvent effects or crystal packing forces. For example, DFT calculations may favor axial conformers in vacuum, but explicit solvent modeling (e.g., via COSMO-RS) often aligns with equatorial positions observed in solution-phase NMR . Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural data, resolving such conflicts by revealing intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize specific conformations .

What analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?

Basic Research Question

Stability studies should combine:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures and hygroscopicity.

- High-performance liquid chromatography (HPLC) : Monitor degradation products over time under accelerated conditions (e.g., 40°C/75% relative humidity).

- Nuclear magnetic resonance (NMR) : Track chemical shift changes in the tert-butyl group (δ ~1.3 ppm) or benzofuran protons (δ 6.5–8.0 ppm) to detect hydrolysis or oxidation . Storage at 2–8°C in inert atmospheres (argon) minimizes degradation, as recommended for structurally similar carbamates .

How does the chlorobenzofuran core influence pharmacological activity in drug discovery applications?

Advanced Research Question

The chlorinated benzofuran scaffold is a privileged structure in medicinal chemistry due to its dual role as a hydrogen-bond acceptor (via the carbonyl oxygen) and hydrophobic moiety (via the aromatic ring). In kinase inhibitors, the chlorine atom enhances target binding through halogen bonding with backbone carbonyls or π-system interactions. For example, analogs like 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide show improved potency against cancer targets compared to non-halogenated derivatives . Structure-activity relationship (SAR) studies should prioritize modifying the carboxylate group (e.g., ester-to-amide conversion) to balance solubility and membrane permeability .

What methodologies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) in structural elucidation?

Advanced Research Question

Contradictions between NMR (e.g., unexpected splitting patterns) and IR (e.g., anomalous carbonyl stretches) often stem from dynamic processes like rotamerism or solvent polarity effects. Strategies include:

- Variable-temperature NMR : Low-temperature experiments (e.g., –80°C) can "freeze" conformers, clarifying splitting patterns .

- Solvent titration : Observing chemical shift changes in DMSO-d₆ vs. CDCl₃ reveals hydrogen-bonding interactions.

- Computational IR simulation : Tools like Gaussian or ORCA predict vibrational modes, helping assign experimental peaks .

How can researchers design experiments to investigate the compound’s role in supramolecular assembly?

Advanced Research Question

The tert-butyl group and chlorobenzofuran core participate in non-covalent interactions critical for crystal engineering. Experimental approaches include:

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, Cl···π) using SCXRD data .

- Co-crystallization trials : Combine the compound with complementary hydrogen-bond donors (e.g., carboxylic acids) to study packing motifs.

- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., rings, chains) to predict aggregation behavior .

What are the best practices for optimizing reaction conditions to minimize byproducts in large-scale synthesis?

Basic Research Question

Employ statistical optimization (e.g., response surface methodology) to identify critical parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.